2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane
Description
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane is a spirocyclic compound featuring a bicyclic framework with carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc) protective groups at positions 2 and 5, respectively, and an oxygen atom (oxa) at position 6. This structure combines rigidity from the spiro[3.5]nonane core with tunable reactivity from its protective groups, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing sigma receptor (SR) ligands and other bioactive molecules .
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-18(2,3)26-17(23)21-9-10-24-14-19(21)12-20(13-19)16(22)25-11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
InChI Key |
ACEOOUVLDGXSET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diamine under acidic conditions to form the spirocyclic nonane structure.
Introduction of Protecting Groups: The next step involves the introduction of the Cbz and Boc protecting groups. This is typically done using benzyl chloroformate (for Cbz) and di-tert-butyl dicarbonate (for Boc) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its stable and reactive nature.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The protecting groups (Cbz and Boc) can be selectively removed under specific conditions, allowing for controlled release of the active compound.
Comparison with Similar Compounds
Research Implications and Gaps
Functional Profiling: While 2,7-diazaspiro[3.5]nonane derivatives are well-studied as SR ligands , the pharmacological profile of this compound remains unexplored. Its oxa group and protective groups may confer unique binding modes or metabolic stability.
Antimicrobial Potential: Structural analogs with dioxo groups exhibit antimicrobial activity , but the oxa-containing variant may require functionalization (e.g., introducing electron-withdrawing groups) to enhance bioactivity.
Synthetic Optimization: details synthetic routes for spirocyclic SR ligands using Buchwald–Hartwig amination and alkylation . Similar strategies could be applied to scale up this compound.
Biological Activity
2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane is a unique compound with a complex spirocyclic structure. Its biological activity has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 362.4 g/mol. The compound features a spiro junction that connects two cyclic structures, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₅ |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1956386-68-7 |
The primary mechanism of action for this compound involves its interaction with specific protein targets within the cell. Preliminary studies suggest that it acts as a ligand for the von Hippel-Lindau (VHL) protein, influencing the ubiquitin-proteasome system (UPS) and leading to the targeted degradation of specific proteins. This interaction may have implications for cancer therapy, where the modulation of protein degradation pathways is crucial.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Sigma Receptor Interaction
Another area of interest is the compound's potential role as a sigma receptor ligand. Sigma receptors are implicated in various biological processes, including neuroprotection and modulation of pain pathways. Studies have shown that derivatives of this compound can interact with sigma receptors, influencing cellular responses and potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of spirocyclic compounds similar to this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .
- Sigma Receptor Modulation : Another research article investigated the binding affinity of various derivatives to sigma receptors. The findings revealed that modifications to the spiro structure could enhance receptor affinity and selectivity, indicating a pathway for developing new analgesics or neuroprotective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
